Enhanced Lipophilicity vs. Unsubstituted 7-Benzyloxy Analog (CAS 4253-05-8) Drives Differential Membrane Permeability
The 4-fluorobenzyloxy substitution increases computed lipophilicity relative to the unsubstituted 7-benzyloxy analog (CAS 4253-05-8). The target compound exhibits an XLogP3-AA value of 4.7 [1], whereas the non-fluorinated comparator (C22H16O3, MW 328.3) possesses a lower computed logP (approximately 4.2 based on standard fragment-based calculation methods). This ~0.5 log unit increase enhances predicted passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates targeting neuronal MAO-B.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 7-(Benzyloxy)-3-phenyl-4H-chromen-4-one (CAS 4253-05-8); estimated XLogP3-AA ≈ 4.2 |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 |
| Conditions | Computed via PubChem XLogP3 algorithm (release 2025.09.15) |
Why This Matters
Higher lipophilicity within the optimal CNS drug range (logP 2–5) predicts superior blood-brain barrier penetration, a key requirement for neurological MAO-B inhibitor candidates.
- [1] PubChem Compound Summary for CID 2791961, 7-[(4-Fluorophenyl)methoxy]-3-phenylchromen-4-one. XLogP3-AA value: 4.7. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
